![molecular formula C10H18ClN B2568594 Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride CAS No. 59455-05-9](/img/structure/B2568594.png)
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN. It is a derivative of tricyclo[5.2.1.0,2,6]decane, a polycyclic hydrocarbon. This compound is known for its unique structure, which includes three fused rings, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride typically involves the reduction of tricyclo[5.2.1.0,2,6]decan-8-one followed by amination. The reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclo[5.2.1.0,2,6]decan-8-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of tricyclo[5.2.1.0,2,6]decan-8-one to tricyclo[5.2.1.0,2,6]decan-8-amine can be achieved using reducing agents like LiAlH4 or NaBH4.
Substitution: The amine group in tricyclo[5.2.1.0,2,6]decan-8-amine can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Tricyclo[5.2.1.0,2,6]decan-8-one.
Reduction: Tricyclo[5.2.1.0,2,6]decan-8-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of tricyclo[5.2.1.0,2,6]decan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Amantadine hydrochloride: A similar compound with antiviral and antiparkinsonian properties.
Memantine hydrochloride: Another related compound used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: An antiviral compound similar to amantadine.
Uniqueness
Tricyclo[5210,2,6]decan-8-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
tricyclo[5.2.1.02,6]decan-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRWSZVUZQUJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
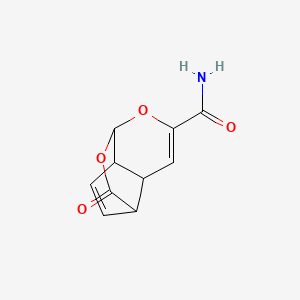
![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)
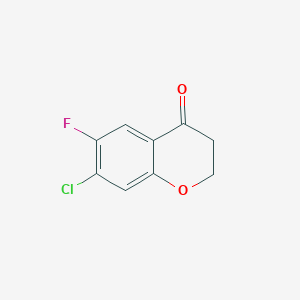

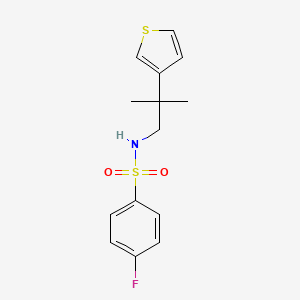
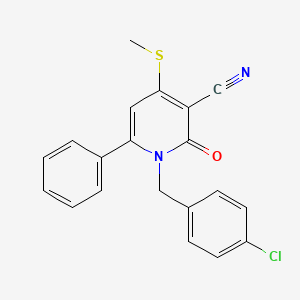
![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)
![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)
![3-(3,4-dimethoxyphenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2568528.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2568531.png)
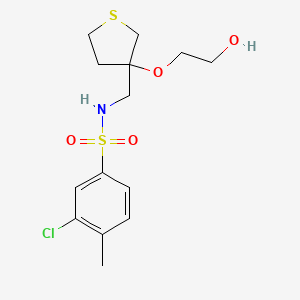
![2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2568534.png)
